tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate
CAS No.: 1784123-59-6
Cat. No.: VC7445126
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784123-59-6 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.336 |
| IUPAC Name | tert-butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
| Standard InChI Key | OSSNTYYCOGURPB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)CCN |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound features a cyclopentane ring with a 2-aminoethyl substituent at the 3-position, protected by a Boc group. The Boc moiety enhances stability during synthetic workflows while permitting selective deprotection under acidic conditions . The ethylamine side chain introduces a primary amine, which can participate in nucleophilic reactions or serve as a ligand in metal-catalyzed transformations.
Physicochemical Properties
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Molecular Weight: 236.33 g/mol
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Solubility: Highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
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Stability: Stable under neutral or basic conditions but susceptible to hydrolysis in acidic environments .
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Purity: Typically ≥95% (HPLC) when synthesized via optimized protocols .
Synthetic Methodologies
Carbamate Protection Strategies
The Boc group is introduced via condensation reactions between cyclopentylamine derivatives and di-tert-butyl dicarbonate (). A representative protocol involves:
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Substrate Preparation: 3-(2-Aminoethyl)cyclopentylamine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
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Coupling Reaction: Di-tert-butyl dicarbonate is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .
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Workup: The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the final compound .
Table 1: Optimization Parameters for Boc Protection
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | THF or DCM | Enhances reagent solubility |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Base | Triethylamine | Neutralizes HCl byproduct |
Applications in Medicinal Chemistry
Enzyme Inhibition
The primary amine, upon deprotection, can coordinate to enzymatic active sites. For example:
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HDAC Inhibition: Carbamate derivatives exhibit affinity for histone deacetylases (HDACs), modulating epigenetic regulation .
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NMDA Receptor Antagonism: Structural analogs interfere with glutamate binding, showing potential in neurodegenerative disease research .
Prodrug Development
The Boc group serves as a prodrug strategy, enhancing bioavailability. In vivo studies of related compounds demonstrate:
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Oral Bioavailability: 60–70% in rodent models due to improved membrane permeability .
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Controlled Release: Acidic environments (e.g., gastrointestinal tract) cleave the Boc group, releasing the active amine .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Carbamate Derivatives
Key Trends:
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Increased lipophilicity (LogP) correlates with enhanced blood-brain barrier penetration.
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Bulky protecting groups (e.g., TBS) improve stereochemical outcomes but complicate synthesis .
Challenges and Future Directions
Synthetic Hurdles
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